7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the fluoro, methyl, and piperidinyl groups. Common reagents and conditions used in these reactions include:
Starting Materials: 2-Amino-5-fluorobenzonitrile, 2-Methyl-3-oxobutanoic acid, Piperidine, and Oxane-4-carbonyl chloride.
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or dichloromethane. Catalysts like triethylamine or pyridine may be used to facilitate the reactions.
Chemical Reactions Analysis
7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and piperidinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure but lacks the fluoro group.
7-Chloro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure but has a chloro group instead of a fluoro group.
7-Fluoro-2-methyl-3-[[1-(cyclohexane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure but has a cyclohexane ring instead of an oxane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-14-23-19-12-17(22)2-3-18(19)21(27)25(14)13-15-4-8-24(9-5-15)20(26)16-6-10-28-11-7-16/h2-3,12,15-16H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGCIPQLLXWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.